4-(4-Chlorophenyl)cyclohexan-1-amine
Overview
Description
4-(4-Chlorophenyl)cyclohexan-1-amine is an organic compound with the molecular formula C12H16ClN It is a derivative of cyclohexanamine, where a chlorine atom is substituted at the para position of the phenyl ring attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 4-chlorophenyl magnesium bromide, followed by reductive amination. The general steps are as follows:
Grignard Reaction: Cyclohexanone reacts with 4-chlorophenyl magnesium bromide to form 4-(4-chlorophenyl)cyclohexanol.
Reductive Amination: The intermediate 4-(4-chlorophenyl)cyclohexanol is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride or hydrogen over a catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas over a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of phenol or aniline derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)cyclohexan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Material Science: The compound can be used in the development of polymers and other advanced materials.
Biological Studies: It serves as a model compound for studying the effects of structural modifications on biological activity.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transduction and neuronal activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)cyclohexan-1-one: A ketone derivative with similar structural features but different reactivity.
4-(4-Chlorophenyl)cyclohexanol: An alcohol derivative that can be used as an intermediate in the synthesis of 4-(4-Chlorophenyl)cyclohexan-1-amine.
4-(4-Chlorophenyl)cyclohexane: A hydrocarbon derivative with a simpler structure and different chemical properties.
Uniqueness
This compound is unique due to the presence of both an amine group and a chlorinated phenyl ring, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)cyclohexan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12H,3-4,7-8,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOFVAGARSINKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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